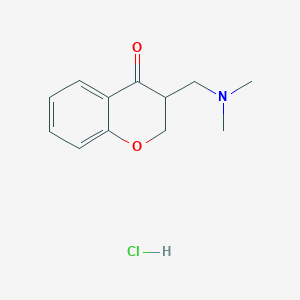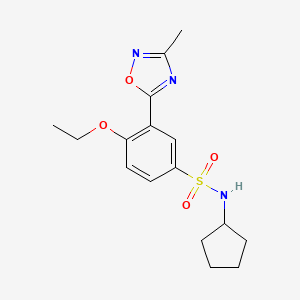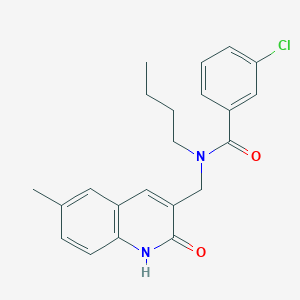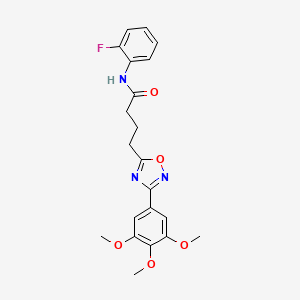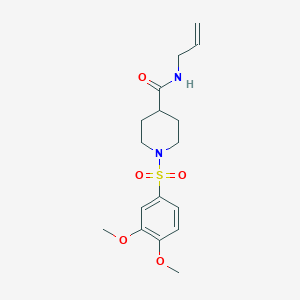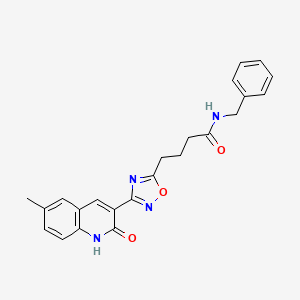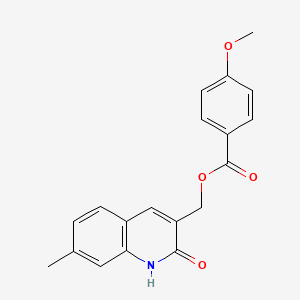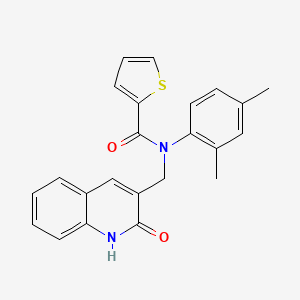
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide, also known as DMPTC, is a chemical compound that has been garnering increasing attention in the scientific community due to its potential therapeutic applications. DMPTC belongs to the class of compounds known as thiophenes, which are known for their diverse biological activities. In
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide has been shown to inhibit this pathway, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory disorders.
实验室实验的优点和局限性
One of the major advantages of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide for lab experiments is its relatively low toxicity compared to other anti-cancer agents. This makes it a promising candidate for further pre-clinical and clinical studies. However, one of the limitations of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide is its poor solubility in aqueous solutions, which may limit its efficacy in certain applications.
未来方向
There are several future directions for the study of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide. One such direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide's potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, studies could be conducted to optimize the formulation and delivery of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide to improve its efficacy in vivo.
Conclusion:
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide is a promising compound with potential therapeutic applications in cancer and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for further research. The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide has been achieved through a relatively simple method, and its low toxicity makes it a promising candidate for further pre-clinical and clinical studies.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide involves the reaction of 2,4-dimethylbenzoyl chloride with 2-hydroxy-3-(thiophen-2-yl)quinoline in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide is its use as an anti-cancer agent. Studies have shown that N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide achieves this by inducing apoptosis, which is a process of programmed cell death that is crucial for eliminating damaged or abnormal cells from the body.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-15-9-10-20(16(2)12-15)25(23(27)21-8-5-11-28-21)14-18-13-17-6-3-4-7-19(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPRIINAJADHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713835.png)
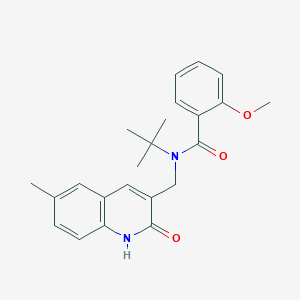
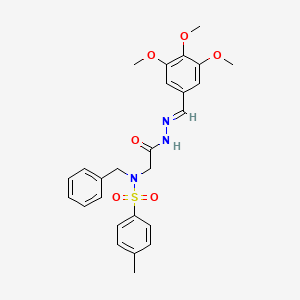

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)
